molecular formula C14H9IN2OS B2949817 N-(4-iodophenyl)-1,3-benzothiazole-2-carboxamide CAS No. 405925-54-4

N-(4-iodophenyl)-1,3-benzothiazole-2-carboxamide

Cat. No.: B2949817
CAS No.: 405925-54-4
M. Wt: 380.2
InChI Key: NIRAYUDKGGLOMV-UHFFFAOYSA-N
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Description

N-(4-iodophenyl)-1,3-benzothiazole-2-carboxamide is a synthetic chemical compound built around the privileged benzothiazole scaffold, a structure of high significance in medicinal chemistry and drug discovery . Benzothiazole derivatives are recognized for their diverse and potent biological activities, making them valuable tools in biochemical research . This particular compound features a carboxamide group linking the 1,3-benzothiazole core to a 4-iodophenyl ring, a structural motif often explored for its potential in modulating biological activity. The benzothiazole nucleus is a common component in compounds exhibiting notable pharmacological properties. Research into analogous 2-substituted benzothiazoles has demonstrated remarkable antitumor activity, with some derivatives showing high, selective potency against specific cancer cell lines, such as breast carcinoma models (e.g., MCF-7) . Furthermore, the benzothiazole structure is frequently investigated for its antimicrobial potential. Hybrid molecules incorporating both benzothiazole and other pharmacophores, such as thiazolidinone, have been designed and synthesized as potent antibacterial agents, with some showing efficacy against resistant strains like methicillin-resistant Staphylococcus aureus (MRSA) . The presence of the iodine atom on the phenyl ring offers a potential handle for further chemical modification or for use in radiolabeling studies, which could be leveraged in the development of imaging agents or molecular probes . As such, this compound represents a compound of interest for researchers exploring new chemotherapeutic agents, antimicrobials, and for structure-activity relationship (SAR) studies within this prolific class of heterocycles. This product is For Research Use Only and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

N-(4-iodophenyl)-1,3-benzothiazole-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9IN2OS/c15-9-5-7-10(8-6-9)16-13(18)14-17-11-3-1-2-4-12(11)19-14/h1-8H,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIRAYUDKGGLOMV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(S2)C(=O)NC3=CC=C(C=C3)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9IN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-iodophenyl)-1,3-benzothiazole-2-carboxamide typically involves the reaction of 4-iodoaniline with 2-mercaptobenzoic acid under specific conditions. The reaction proceeds through the formation of an intermediate, which is then cyclized to form the benzothiazole ring. The reaction conditions often include the use of a dehydrating agent such as phosphorus oxychloride (POCl3) and a base like triethylamine (TEA) to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired compound in high purity.

Chemical Reactions Analysis

Substitution Reactions

The iodophenyl group undergoes nucleophilic aromatic substitution (NAS) and metal-catalyzed cross-coupling reactions.

Reaction Type Reagents/Conditions Products Yield References
Nucleophilic Substitution KOtBu, DMF, 80°C (with amines/thiols)4-Amino/4-mercaptophenyl derivatives70–85%
Suzuki–Miyaura Coupling Pd(PPh₃)₄, K₂CO₃, DME/H₂O, 90°C (with boronic acids)Biaryl derivatives60–92%

Mechanistic Insights :

  • NAS proceeds via a Meisenheimer intermediate, facilitated by the electron-withdrawing benzothiazole-carboxamide group .

  • Suzuki coupling involves oxidative addition of the C–I bond to palladium, followed by transmetallation and reductive elimination .

Oxidation and Reduction Reactions

The benzothiazole ring and carboxamide group participate in redox transformations.

Reaction Type Reagents/Conditions Products Yield References
Benzothiazole Oxidation H₂O₂, AcOH, 60°CBenzothiazole-2-sulfoxide55%
Carboxamide Reduction LiAlH₄, THF, refluxN-(4-Iodophenyl)-1,3-benzothiazole-2-methanol78%

Key Observations :

  • Oxidation of the sulfur atom in the benzothiazole ring forms sulfoxides, which are stabilized by conjugation .

  • Reduction of the carboxamide to a methanol derivative retains the iodophenyl group’s reactivity .

Cyclization and Coupling Reactions

The compound acts as a precursor in heterocycle synthesis.

Reaction Type Reagents/Conditions Products Yield References
Intramolecular Cyclization CuI, 1,10-phenanthroline, DMF, 120°CBenzo thiazolo[3,2-a]pyrimidines65%
Heck Coupling Pd(OAc)₂, PPh₃, NEt₃, DMF, 100°C (with alkenes)Alkenyl-substituted benzothiazoles50–75%

Mechanistic Pathways :

  • Copper-mediated cyclization involves C–N bond formation via radical intermediates .

  • Heck coupling proceeds through a palladium-alkene π-complex, enabling C–C bond formation .

Functional Group Transformations

The carboxamide group undergoes hydrolysis and condensation.

Reaction Type Reagents/Conditions Products Yield References
Hydrolysis 6M HCl, reflux, 12h1,3-Benzothiazole-2-carboxylic acid90%
Schiff Base Formation RNH₂, EtOH, ΔImine-linked benzothiazole derivatives60–80%

Applications :

  • Hydrolysis to carboxylic acid enables further derivatization (e.g., esterification) .

  • Schiff bases enhance biological activity by introducing nitrogen-based pharmacophores .

Scientific Research Applications

N-(4-iodophenyl)-1,3-benzothiazole-2-carboxamide is a chemical compound with a variety of applications in scientific research, including its use as a building block in synthesizing complex organic molecules, and its study for potential biological activities. The compound is characterized by an iodophenyl group attached to a benzothiazole ring.

Scientific Research Applications

This compound is used in chemistry, biology, medicine, and industry.

Chemistry this compound serves as a building block in the synthesis of more complex organic molecules. The synthesis of this compound typically involves the reaction of 4-iodoaniline with 2-mercaptobenzoic acid under specific conditions, with the reaction proceeding through the formation of an intermediate, which is then cyclized to form the benzothiazole ring. Reaction conditions often include the use of a dehydrating agent such as phosphorus oxychloride (POCl3) and a base like triethylamine (TEA) to facilitate the cyclization process.

Biology The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. Benzothiazole derivatives have demonstrated a broad spectrum of biological effects, making them promising for novel therapeutic strategies .

Medicine Research is ongoing to explore the potential of this compound as a therapeutic agent for various diseases.

Industry this compound is used in developing new materials and as a precursor in synthesizing dyes and pigments.

Mechanism of Action

The mechanism of action of N-(4-iodophenyl)-1,3-benzothiazole-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases or proteases, which are involved in cell signaling and regulation.

Comparison with Similar Compounds

Key Findings :

  • Halogen size (F to I) has minimal impact on MGL inhibition potency, as seen in maleimide derivatives .
  • Iodine’s role may extend beyond bioactivity; for example, iodophenyl groups improve Suzuki coupling yields (80% for HTM3b vs. 30% for tris-iodophenyl derivative HTM3c) .

Analogues with Heterocyclic Modifications

Variations in the carboxamide-linked heterocycle significantly alter activity and solubility:

Compound Name Core Structure Key Features Activity/Properties
This compound Benzothiazole Rigid, planar structure; π-π stacking potential Soluble in chlorinated solvents
N-(1,3-Benzothiazol-2-yl)-1,1'-biphenyl-4-carboxamide (II) Benzothiazole Biphenyl substituent enhances lipophilicity Promising diuretic activity in vivo
N-(4-Morpholinophenyl)benzo[d]thiazole-2-carboxamide Benzothiazole Morpholine substituent increases polarity Improved solubility (vs. iodophenyl)
N-(4-Iodophenyl)-4-(2-oxo-2,3-dihydro-1H-1,3-benzodiazol-1-yl)piperidine-1-carboxamide Piperidine-benzodiazol Flexible piperidine ring; hydrogen-bonding capacity High synthetic yield (90%)

Key Findings :

  • The benzothiazole core (as in the target compound) supports diuretic activity when paired with biphenyl groups , but substitution with morpholine improves solubility .
  • Piperidine-benzodiazol derivatives demonstrate high synthetic efficiency (90% yield), suggesting that steric hindrance from iodine is manageable in certain scaffolds .

Biological Activity

N-(4-iodophenyl)-1,3-benzothiazole-2-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article synthesizes current research findings, case studies, and data tables to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

This compound belongs to the benzothiazole family, which is known for its pharmacological properties. The compound's molecular formula is C10_{10}H7_{7}I N2_{2}O1_{1}S, indicating the presence of iodine, which may enhance its biological activity through various mechanisms.

Anticancer Properties

Research has demonstrated that benzothiazole derivatives exhibit potent anticancer activities. This compound has shown promising results against various cancer cell lines:

  • Cell Lines Tested : The compound was evaluated against human breast (MCF-7), lung (A549), and colon (HCT116) cancer cell lines.
  • Results : It exhibited significant antiproliferative effects with IC50_{50} values ranging from 15 to 30 µM across different cell lines, indicating its potential as an anticancer agent .
Cell LineIC50_{50} (µM)
MCF-715
A54925
HCT11630

The mechanism by which this compound exerts its anticancer effects involves:

  • Induction of Apoptosis : The compound promotes apoptosis in cancer cells through the activation of caspase pathways.
  • Cell Cycle Arrest : It has been shown to induce G0/G1 phase arrest in treated cells, inhibiting their proliferation .

Antimicrobial Activity

In addition to its anticancer properties, this compound has demonstrated antimicrobial activity:

  • Bacterial Strains Tested : The compound was tested against Staphylococcus aureus and Escherichia coli.
  • Results : It exhibited significant antibacterial activity with minimum inhibitory concentrations (MICs) of 8 µg/mL for S. aureus and 16 µg/mL for E. coli .
Bacterial StrainMIC (µg/mL)
Staphylococcus aureus8
Escherichia coli16

Case Studies and Research Findings

A recent study evaluated the biological profile of several benzothiazole derivatives, including this compound. The findings highlighted:

  • Broad-Spectrum Antitumor Activity : The compound showed selective cytotoxicity towards various cancer cell lines while sparing normal cells.
  • In Vivo Efficacy : Preliminary animal studies indicated that the compound significantly reduced tumor size in xenograft models without notable toxicity .

Q & A

Q. What are the standard synthetic routes for N-(4-iodophenyl)-1,3-benzothiazole-2-carboxamide?

  • Methodological Answer : The compound is typically synthesized via condensation of 1,3-benzothiazole-2-carboxylic acid derivatives with 4-iodoaniline. For example, analogous compounds (e.g., N-(2-phenyl-4-oxo-1,3-thiazolidin-3-yl)-1,2-benzothiazole-3-carboxamide) are prepared by refluxing precursors in ethanol, achieving yields of 37–70% depending on substituents . Key steps include activating the carboxylic acid (e.g., using thionyl chloride) and coupling with the amine under basic conditions.

Q. Table 1: Synthetic Conditions for Analogous Benzothiazole Carboxamides

Compound (Substituent)SolventReaction ConditionsYield (%)Reference
4g (4-Cl phenyl)EthanolReflux, 12 h70
4h (2,6-diF phenyl)EthanolReflux, 12 h60

Q. Which spectroscopic techniques are used to characterize this compound?

  • Methodological Answer :
  • IR Spectroscopy : A strong carbonyl (C=O) stretch near 1650–1680 cm⁻¹ confirms the carboxamide group .
  • ¹H/¹³C NMR : Aromatic protons (δ 7.5–8.5 ppm) and carbons (δ 115–140 ppm) are assigned using 2D techniques (e.g., HSQC). The iodine substituent deshields adjacent protons, causing distinct splitting patterns .
  • Elemental Analysis : Validates empirical composition (e.g., C, H, N, S, I percentages) .

Q. Table 2: Key Spectral Benchmarks

TechniqueDiagnostic FeaturesReference
IR1680–1650 cm⁻¹ (C=O stretch)
¹H NMRδ 8.2 ppm (benzothiazole H), δ 7.6 ppm (Ar-H)

Advanced Research Questions

Q. How can structural discrepancies in crystallographic data for benzothiazole derivatives be resolved?

  • Methodological Answer : Use the SHELX software suite (e.g., SHELXL) for refinement, which handles twinning and high-resolution data effectively. For example, SHELXL refines hydrogen atom positions using riding models and applies restraints to disordered regions. Cross-validation with spectroscopic data (e.g., NMR) ensures consistency .

Q. What strategies mitigate pleiotropic effects during biological activity assays?

  • Methodological Answer :
  • Selective Receptor Targeting : Analogous compounds (e.g., AM251 in ) with iodophenyl groups show cannabinoid receptor specificity. Use competitive binding assays (e.g., radioligand displacement) to identify off-target interactions .
  • Dose-Response Curves : Establish EC₅₀/IC₅₀ values across multiple cell lines to differentiate primary vs. secondary effects .

Q. How can semiquantitative analysis improve reproducibility in pharmacokinetic studies?

  • Methodological Answer : For iodinated tracers (e.g., ¹²³I-FP-CIT SPECT in ), combine striatal binding ratios (SBRs) and caudate-to-putamen ratios (CPRs) to minimize interobserver variability. Automated pipelines (e.g., nnU-Net augmentation in ) enhance robustness against imaging artifacts .

Q. Table 3: Semiquantitative Parameters for Tracer Studies

ParameterClinical UtilityReference
SBRQuantifies dopamine transporter density
CPRDifferentiates Parkinsonian syndromes

Q. What computational methods validate spectral data contradictions?

  • Methodological Answer :
  • Density Functional Theory (DFT) : Simulate NMR/IR spectra using software (e.g., Gaussian) and compare with experimental data.
  • 2D NMR (COSY, NOESY) : Resolve overlapping signals in crowded aromatic regions (e.g., δ 7.0–8.5 ppm) .

Data Contradiction Analysis

Q. How to address conflicting biological activity data across studies?

  • Methodological Answer :
  • Meta-Analysis : Pool data from multiple assays (e.g., enzyme inhibition, cytotoxicity) and apply statistical weighting.
  • Structural Analog Comparison : Compare with compounds like 5-Chloro-2-(4-methoxyphenyl)-1,3-benzothiazole (), which shares a benzothiazole core but lacks the carboxamide group, to isolate functional group contributions .

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